Cholesteryl oleyl carbonate

Description

Properties

CAS No. |

17110-51-9 |

|---|---|

Molecular Formula |

C46H80O3 |

Molecular Weight |

681.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate |

InChI |

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |

InChI Key |

XMPIMLRYNVGZIA-SOSAESCXSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Other CAS No. |

17110-51-9 |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Oleyl Carbonate

Cholesteryl oleyl carbonate (COC) is a cholesterol-based ester that has garnered significant interest within the scientific community, particularly for its unique liquid crystalline properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is the carbonate ester of cholesterol and oleyl alcohol.[1] Its structure consists of the rigid cholesterol steroid nucleus attached to a long, flexible oleyl chain via a carbonate linkage. This combination of a rigid core and a flexible tail is responsible for its liquid crystalline behavior.

Key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 17110-51-9[1][2][3] |

| Molecular Formula | C₄₆H₈₀O₃[3][4] |

| Molecular Weight | 681.13 g/mol [3] |

| InChI | 1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14-/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1[1][4] |

| InChI Key | XMPIMLRYNVGZIA-TZOMHRFMSA-N[1][4] |

| SMILES | CCCCCCCC\C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@]4(C)--INVALID-LINK----INVALID-LINK--CCCC(C)C |

Physicochemical and Thermal Properties

This compound is a soft, crystalline material that exhibits thermotropic liquid crystal behavior, meaning its phase transitions are dependent on temperature.[1] It forms cholesteric liquid crystals with a helical structure.[1] This property is central to many of its applications.

| Property | Value |

| Melting Point | ~20 °C[1][5][6] |

| Optical Activity ([α]27/D) | -22° (c = 2 in chloroform) |

| Phase Transition (Heating) | Smectic → Cholesteric at 18.3°C; Cholesteric → Isotropic at 37.5°C[7] |

| Phase Transition (Cooling) | Isotropic → Cholesteric at 35.1°C; Cholesteric → Smectic at 15.8°C[7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of cholesterol with oleyl alcohol using a carbonylating agent.[7] A detailed experimental protocol is described below.

Reactants:

-

Cholesteryl chloroformate (1.0 molar equivalent)

-

Oleyl alcohol (1.2 molar equivalents)

-

Pyridine (1.5 equivalents)

-

Anhydrous Benzene (solvent)

Procedure:

-

Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction vessel.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add pyridine to the mixture. Pyridine acts as a catalyst and neutralizes the HCl byproduct.[7]

-

Allow the reaction to proceed for 24 hours under a nitrogen atmosphere to prevent side reactions.[7]

-

After the reaction is complete, the product can be purified using techniques such as column chromatography.

Characterization:

-

Thin-Layer Chromatography (TLC): To assess the purity of the synthesized compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the ester bond.[7]

-

Mass Spectrometry (MS): To validate the molecular weight of the final product.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile material for various applications.

Thermochromic Liquid Crystals

Due to its temperature-sensitive phase transitions, which result in color changes, COC is a key component in thermochromic liquid crystal mixtures.[1][8] These materials are used in applications such as thermometers and mood rings.[7]

Drug Delivery Systems

Cholesterol and its derivatives are increasingly being investigated for their potential in drug delivery systems.[9] The amphiphilic nature of these molecules allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.[9] While this compound itself is not a standalone drug delivery vehicle, its properties make it a valuable component in more complex formulations like nanoparticles and liposomes.[9] The cholesterol moiety can interact with cell membranes, potentially facilitating cellular uptake of the encapsulated therapeutic agent.[10]

Below is a conceptual workflow illustrating the incorporation of this compound into a lipid-based drug delivery system.

Caption: Workflow for Lipid Nanoparticle Drug Delivery.

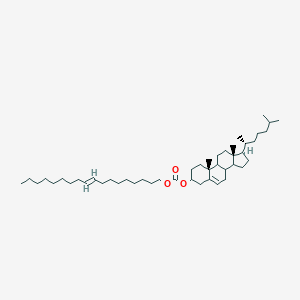

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical Structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C46H80O3 | CID 6364539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. choe.cn [choe.cn]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 17110-51-9 | Benchchem [benchchem.com]

- 8. Selected Optical Properties of Mixtures of Cholesteric Liquid Crystals [opg.optica.org]

- 9. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Cholesteryl Oleyl Carbonate

Cholesteryl oleyl carbonate (COC) is a cholesterol ester recognized for its unique liquid crystalline properties, which makes it a valuable component in various applications, including thermochromic devices and cosmetic formulations.[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis and characterization, and a visual representation of its production workflow.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C46H80O3.[1] It is a carbonate ester of cholesterol and oleyl alcohol.[1] The presence of the rigid cholesterol core and the flexible oleyl chain imparts its characteristic liquid crystalline behavior.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 681.13 g/mol | [1][4] |

| CAS Number | 17110-51-9 | [4][5] |

| Molecular Formula | C46H80O3 | [1][4] |

| Melting Point | Approximately 20 °C | [1][6][7][8] |

| Boiling Point | 712.8 °C at 760 mmHg (estimated) | [6] |

| Flash Point | > 230 °F (> 112 °C) | [6][8] |

| Appearance | Transparent liquid or soft crystalline material; off-white to pale yellow waxy crystalline mass | [1][9] |

| Optical Activity | [α]27/D -23° (c=2, CHCl3) | [7][9] |

Thermotropic Liquid Crystal Behavior

This compound is a thermotropic liquid crystal, meaning its phase transitions are dependent on temperature.[5] It exhibits a cholesteric liquid crystal phase with a helical structure.[1] This helical arrangement is responsible for the material's ability to selectively reflect light of specific wavelengths, leading to its characteristic color play with temperature changes.[2]

The phase transitions of COC are critical for its applications. Differential scanning calorimetry (DSC) is a key technique used to characterize these transitions.[5] The reported phase transition temperatures can vary slightly between sources, which may be attributed to impurities.[5]

Table 2: Phase Transition Temperatures of this compound

| Transition | Temperature (°C) - Heating | Temperature (°C) - Cooling | Enthalpy (J/g) | Reference |

| Smectic → Cholesteric | 18.3 | 15.8 (Cholesteric → Smectic) | - | [5] |

| Cholesteric → Isotropic | 37.5 | 35.1 (Isotropic → Cholesteric) | - | [5] |

| Cholesteric → Smectic | 34.5 | - | 2.1 | [5] |

| Smectic → Isotropic | 40.2 | - | 3.8 | [5] |

Deviations of more than 0.5°C in transition temperatures can indicate impurities exceeding 1%.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of cholesterol with oleyl alcohol using a carbonylating agent, such as cholesteryl chloroformate in the presence of a base to neutralize the HCl byproduct.[5]

-

Reactants :

-

Cholesteryl chloroformate (1.0 molar equivalent)

-

Oleyl alcohol (1.2 molar equivalents)

-

Pyridine (1.5 equivalents) as a catalyst and HCl scavenger[5]

-

-

Solvent : Anhydrous benzene[5]

-

Procedure :

-

Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction vessel.

-

Cool the mixture to 0°C using an ice bath.[5]

-

Slowly add pyridine to the reaction mixture.

-

Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[5]

-

After the reaction is complete, the crude product is purified.

-

Purification

High-purity this compound is crucial for its applications, especially in liquid crystal displays.[5] Silica gel chromatography is an effective method for purification.

-

Stationary Phase : Silica gel (230–400 mesh)

-

Mobile Phase : A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate)[5]

-

Procedure :

-

The crude product is loaded onto a silica gel column.

-

The column is eluted with the mobile phase, gradually increasing the polarity.

-

Fractions are collected and analyzed for purity, for instance by using thin-layer chromatography (TLC).[5]

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

Characterization

Several analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Thin-Layer Chromatography (TLC) : Used for rapid purity assessment during synthesis and purification.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the formation of the ester bond and the overall molecular structure.

-

¹H NMR (CDCl₃): δ 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH₂), 2.30 (t, 2H, oleyl COO).[5]

-

-

Infrared (IR) Spectroscopy : Identifies characteristic functional groups.

-

IR (KBr): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric).[5]

-

-

Mass Spectrometry (MS) : Validates the molecular weight of the compound (681.1 g/mol ).[5]

-

Differential Scanning Calorimetry (DSC) : Determines the phase transition temperatures and associated enthalpy changes.[5][10]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. polysciences.com [polysciences.com]

- 3. mriquestions.com [mriquestions.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 17110-51-9 | Benchchem [benchchem.com]

- 6. This compound | CAS#:17110-51-9 | Chemsrc [chemsrc.com]

- 7. choe.cn [choe.cn]

- 8. fishersci.dk [fishersci.dk]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Data: Phase Transitions of Cholesteryl Oleyl Carbonate

An In-depth Technical Guide to the Phase Transitions of Cholesteryl Oleyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal phase transitions of this compound (COC). It details the thermal behavior, experimental protocols for characterization, and the underlying relationships between temperature and molecular structure. This information is critical for applications in temperature-sensitive devices, drug delivery systems, and cosmetics.[1][2][3][4][5]

This compound is a thermotropic liquid crystal, meaning its distinct phases are induced by changes in temperature.[6] It typically exhibits smectic and cholesteric (a chiral nematic) liquid crystal phases between its solid crystalline and isotropic liquid states.[7][8] The exact transition temperatures can vary slightly based on purity and measurement conditions.

The phase transitions generally follow the sequence: Solid Crystal ↔ Smectic ↔ Cholesteric ↔ Isotropic Liquid.[9][10] However, some studies note that the smectic phase may not be present on heating, a phenomenon known as monotropic behavior. A summary of reported transition temperatures is presented below.

| Phase Transition | Reported Temperature (°C) | Experimental Method | Reference |

| Crystal to Liquid Crystal (Melting Point) | ~20 °C | Not Specified | [5] |

| Crystal to Isotropic State | 20 °C | Not Specified | [4] |

| Cholesteric to Isotropic State (Clearing Point) | 40 °C | Not Specified | [4] |

| Permeability Increase (in membrane) | 37 °C | Drug Permeation Study | [1][2] |

| Smectic to Cholesteric (Heating) | Not specified in abstracts | Differential Scanning Calorimetry (DSC) | Mentioned as occurring in studies.[7][11] |

| Cholesteric to Smectic A (Cooling) | Not specified in abstracts | Differential Scanning Calorimetry (DSC) | Observed in studies of COC and its mixtures.[8] |

Note: Enthalpy data for the phase transitions of pure COC were not available in the provided search results, but Differential Scanning Calorimetry is the standard technique for their measurement.[12]

Experimental Protocols for Characterization

The characterization of COC's liquid crystal phases relies on a combination of thermal analysis, microscopy, and diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of high-purity COC (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Apparatus Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated and cooled at a controlled, constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating (or exothermic peaks on cooling) correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.[9][12] This method is used to identify solid-cholesteric and cholesteric-isotropic transitions.[7]

Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying and confirming the type of liquid crystal phase by observing its unique optical texture.

Methodology:

-

Sample Preparation: A small amount of COC is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is mounted on a programmable hot stage attached to the microscope, allowing for precise temperature control.

-

Observation: The sample is observed through crossed polarizers as it is slowly heated and cooled.

-

Phase Identification: Different liquid crystal phases exhibit characteristic birefringent textures:

-

Smectic A: Often shows a "focal conic" texture.

-

Cholesteric: Can display a "planar" texture with iridescent colors due to selective light reflection, or an oily, striated "fingerprint" texture.[10]

-

Isotropic: Appears completely dark (extinguished) as it does not rotate polarized light. The transition between phases is marked by an abrupt change in the observed texture.

-

X-Ray Diffraction (XRD)

XRD is employed to determine the atomic and molecular structure of the crystalline state of COC.

Methodology:

-

Sample Preparation: A finely ground powder specimen of solid COC is prepared and mounted in the diffractometer.[13]

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ).

-

Structural Analysis: The resulting diffraction pattern, a series of peaks at specific angles, is a fingerprint of the crystal structure. By analyzing the peak positions and intensities, the unit cell parameters (dimensions and angles) and space group can be determined. For COC, the crystal structure has been identified as a primitive monoclinic, space group Pc.[13] This technique provides fundamental information on the solid-state packing from which the liquid crystalline phases emerge.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key relationships and processes in the study of this compound.

Caption: Thermal phase transition pathway for this compound.

Caption: Experimental workflow for characterizing COC phase transitions.

Caption: Relationship between temperature, phase, and molecular ordering.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Novel application of Eudragit RL and this compound to thermo-sensitive drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 17110-51-9 | Benchchem [benchchem.com]

- 4. polysciences.com [polysciences.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure and microstructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Cholesteryl Oleyl Carbonate: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Synthesis, Characterization, and Application of Cholesteryl Oleyl Carbonate in Drug Delivery Systems

Abstract

This compound, a cholesteryl ester, is a versatile molecule with significant potential in the development of advanced drug delivery systems. Its unique liquid crystalline properties and biocompatibility make it an attractive component for formulating nanoparticles, liposomes, and other carriers designed for targeted drug release. This technical guide provides a comprehensive overview of the synthesis of this compound from cholesterol and oleyl alcohol, detailing established experimental protocols, characterization techniques, and potential alternative synthetic routes. Furthermore, it explores the biological context of cholesteryl esters in cellular uptake and signaling, providing a rationale for their use in drug development.

Introduction

Cholesteryl esters are key components of cellular membranes and lipoproteins, playing a crucial role in cholesterol transport and storage.[1] In the realm of drug delivery, the incorporation of cholesteryl esters like this compound into nanocarriers can significantly enhance their stability, modulate drug release profiles, and facilitate cellular uptake.[2][3] this compound, specifically, is a liquid crystal material that can be utilized in temperature-sensitive applications.[4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed technical resource on the synthesis and characterization of this compound, as well as insights into its application in drug delivery.

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is through the reaction of cholesteryl chloroformate with oleyl alcohol. Alternative methods, such as enzymatic synthesis and transesterification, offer potential green chemistry approaches, though specific protocols for this compound are less established.

Synthesis via Cholesteryl Chloroformate

This method involves the nucleophilic acyl substitution of the highly reactive cholesteryl chloroformate with the hydroxyl group of oleyl alcohol.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below, based on established laboratory procedures.[5]

Materials:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Cholesteryl Chloroformate | 1.0 | 449.12 |

| Oleyl Alcohol | 1.2 | 268.49 |

| Anhydrous Pyridine | 1.5 | 79.10 |

| Anhydrous Benzene | - | 78.11 |

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve cholesteryl chloroformate (1.0 molar equivalent) in anhydrous benzene.

-

Cool the solution to 0°C using an ice bath.

-

Add anhydrous pyridine (1.5 equivalents) to the solution.

-

Slowly add a solution of oleyl alcohol (1.2 molar equivalents) in anhydrous benzene to the reaction mixture.

-

Allow the reaction to stir at 0°C for 24 hours under a nitrogen atmosphere.

-

Work-up:

-

After 24 hours, filter the reaction mixture to remove pyridine hydrochloride precipitate.

-

Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1).

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to pale yellow waxy solid. A typical yield for this reaction is around 75%.[5]

-

Alternative Synthetic Routes

While the chloroformate method is prevalent, exploring alternative, potentially greener, synthetic strategies is of interest.

-

Enzymatic Synthesis: Lipase-catalyzed esterification presents a milder and more selective alternative to chemical synthesis.[6][7][8] Enzymes like Candida antarctica lipase B (Novozym 435) have been successfully used for the synthesis of other esters and carbonates.[6][9] A potential approach would involve the direct esterification of cholesterol and an oleyl carbonate derivative or a two-step process involving the enzymatic formation of an activated oleyl carbonate species.

-

Transesterification: Transesterification of a dialkyl carbonate, such as dimethyl carbonate, with cholesterol and oleyl alcohol in the presence of a suitable catalyst is another possible route.[10][11][12][13][14] This method avoids the use of phosgene derivatives like chloroformates. The reaction could be catalyzed by basic catalysts and driven to completion by removing the methanol byproduct.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Table of Physicochemical and Spectroscopic Data:

| Property | Value | Reference |

| Molecular Formula | C₄₆H₈₀O₃ | [15] |

| Molecular Weight | 681.13 g/mol | [15] |

| Appearance | White to pale yellow waxy crystalline mass | |

| Melting Point | ~20 °C | [4] |

| ¹H NMR (CDCl₃, δ ppm) | 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH₂), 2.30 (t, 2H, oleyl COO) | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | A spectrum is available for reference.[15][16] | |

| IR (KBr, cm⁻¹) | 1745 (C=O stretch), 1250 (C-O-C asymmetric stretch) | [5] |

Application in Drug Delivery

The unique physicochemical properties of this compound make it a valuable component in the design of sophisticated drug delivery systems. Its incorporation into lipid-based nanoparticles can significantly impact their therapeutic efficacy.

Role in Lipid Nanoparticles

Cholesteryl esters, including this compound, are integral components of both liposomes and solid lipid nanoparticles (SLNs).

-

Liposomes: In liposomal formulations, cholesterol and its esters are known to modulate membrane fluidity and stability.[2][3][17] The inclusion of this compound can influence the packing of phospholipids, reduce the permeability of the bilayer to encapsulated drugs, and thereby control their release.[3][17][18][19]

-

Solid Lipid Nanoparticles (SLNs): In SLNs, this compound can be part of the solid lipid matrix.[20][21][22][23][24] The presence of this cholesteryl ester can enhance the loading capacity for lipophilic drugs and influence the release kinetics from the nanoparticle.

Cellular Uptake and Signaling Pathways

The delivery of therapeutic agents to their target cells is a critical step in drug efficacy. Nanoparticles containing cholesteryl esters can be internalized by cells through specific endocytic pathways.

Workflow for Nanoparticle Formulation and Cellular Uptake:

Caption: Nanoparticle Formulation and Cellular Uptake.

Signaling Pathway for Cellular Uptake:

The cellular uptake of nanoparticles containing cholesteryl esters is often mediated by lipoprotein receptors, such as the Low-Density Lipoprotein Receptor (LDLR) and the Scavenger Receptor Class B Type I (SR-BI).[25][26][27]

Caption: Receptor-Mediated Endocytosis of Cholesteryl Ester Nanoparticles.

Upon binding to these receptors, the nanoparticles are internalized via endocytosis.[28] Trafficking to endosomes and then lysosomes leads to the enzymatic hydrolysis of the cholesteryl esters, releasing the encapsulated drug and free cholesterol into the cell.[1][28][29] The upregulation of LDLR and SR-BI in many cancer cells makes this a promising strategy for targeted cancer therapy.[5]

Conclusion

This compound is a valuable synthetic lipid with significant potential in the field of drug delivery. The well-established synthesis via cholesteryl chloroformate provides a reliable method for its production, while alternative enzymatic and transesterification routes offer avenues for greener chemistry approaches. Its incorporation into lipid-based nanoparticles can enhance stability and control drug release, and its recognition by cellular lipoprotein receptors provides a mechanism for targeted delivery. This technical guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary information to synthesize, characterize, and effectively utilize this compound in the design of next-generation therapeutic delivery systems.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Dual Receptor Targeting Ensures Uptake and Anticancer Efficacy of Low-Density Lipoprotein-Docosahexaenoic Acid Nanoparticles Across Breast Cancer Cell Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of glycerol carbonate from glycerol by lipase in dimethyl carbonate as the solvent [pubmed.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Lipase-catalyzed simultaneous biosynthesis of biodiesel and glycerol carbonate from corn oil in dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C46H80O3 | CID 6364539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound(17110-51-9) 13C NMR spectrum [chemicalbook.com]

- 17. Influence of cholesterol on liposome stability and on in vitro drug release [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Improved synthesis and characterization of cholesteryl oleate-loaded cationic solid lipid nanoparticles with high transfection efficiency for gene therapy applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. japsonline.com [japsonline.com]

- 23. scispace.com [scispace.com]

- 24. jopcr.com [jopcr.com]

- 25. SR-BI mediates neutral lipid sorting from LDL to lipid droplets and facilitates their formation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Low-density lipoprotein nanomedicines: mechanisms of targeting, biology, and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.physiology.org [journals.physiology.org]

- 29. Modulation of endosomal cholesteryl ester metabolism by membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochromic Properties of Cholesteryl Oleyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleyl carbonate (COC) is a cholesterol-based organic compound that exhibits fascinating thermochromic properties, meaning it changes color in response to temperature variations.[1][2] This behavior stems from its liquid crystalline nature, specifically its ability to form a cholesteric (or chiral nematic) liquid crystal phase.[1][2] In this phase, the elongated molecules of COC arrange themselves in a helical structure. The pitch of this helix—the distance over which the molecules complete a full 360° twist—is highly sensitive to temperature.[3][4] This temperature-dependent pitch length dictates the wavelength of light that is selectively reflected, resulting in the vibrant iridescent colors characteristic of these materials.[3][4][5] As the temperature increases, the pitch of the helix generally decreases, causing the reflected light to shift from longer wavelengths (red) to shorter wavelengths (blue).[4][5] This unique property makes COC and its mixtures valuable materials for applications such as temperature-sensitive devices, medical thermography, and advanced sensing technologies.[1][6]

Core Thermochromic and Phase Transition Properties

This compound undergoes a series of phase transitions upon heating and cooling, which are fundamental to its thermochromic behavior. The primary phases observed are the crystalline solid, smectic, cholesteric (thermochromic phase), and isotropic liquid phases.[1] These transitions occur at specific temperatures and are reversible, though hysteresis (different transition temperatures on heating versus cooling) is typically observed.[1]

The thermochromic color play of pure COC is observed within its cholesteric phase. The material will appear transparent or milky in its crystalline, smectic, and isotropic liquid states. The iridescent colors are only visible in the cholesteric temperature range.

Quantitative Phase Transition Data

The phase transition temperatures of this compound have been characterized using techniques such as Differential Scanning Calorimetry (DSC). The following table summarizes the key transition temperatures for pure COC upon heating and cooling.

| Transition | Heating Temperature (°C) | Cooling Temperature (°C) |

| Smectic → Cholesteric | 18.3 | - |

| Cholesteric → Isotropic Liquid | 37.5 | - |

| Isotropic Liquid → Cholesteric | - | 35.1 |

| Cholesteric → Smectic | - | 15.8 |

| Data sourced from Benchchem[1]. |

It is important to note that the exact transition temperatures can be influenced by the purity of the sample and the experimental conditions, such as the heating and cooling rates.

Mechanism of Thermochromism in this compound

The thermochromism of this compound is a physical phenomenon rooted in the structure of its cholesteric liquid crystal phase. This section details the underlying mechanism.

-

Helical Structure: In the cholesteric phase, the elongated COC molecules align in layers. Within each layer, the molecules point in roughly the same direction. However, the direction of molecular alignment rotates slightly from one layer to the next, tracing out a helical structure.[1][3]

-

Temperature-Dependent Pitch: The pitch of this helix (the distance for a 360° rotation of the director) is highly sensitive to temperature. As the temperature increases, the molecules have more kinetic energy, leading to a tighter twisting of the helical structure and a decrease in the pitch length.[4][7]

-

Selective Light Reflection: This helical structure selectively reflects light of a specific wavelength (and thus color) according to the Bragg reflection condition, where the reflected wavelength is proportional to the pitch of the helix and the average refractive index of the material.[1][4]

-

Observed Color Change: As the temperature rises, the pitch decreases, causing the reflected wavelength to shift from the red end of the visible spectrum to the blue end.[4][5] When the material is cooled, this process is reversed.

The following diagram illustrates the relationship between temperature, helical pitch, and the observed color.

Caption: Relationship between temperature, helical pitch, and reflected color.

Experimental Protocols

Characterizing the thermochromic properties of this compound requires precise experimental techniques. The following sections provide detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of the phase transitions of COC.

Objective: To identify the smectic-cholesteric and cholesteric-isotropic transition temperatures upon heating and cooling.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the lowest expected transition (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the isotropic phase transition (e.g., 50°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed to ensure the reproducibility of the transitions.

-

-

Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) and exothermic (cooling) peaks in the DSC thermogram. The enthalpy of each transition can be calculated by integrating the area under the respective peak.

The following workflow diagram illustrates the DSC experimental process.

Caption: DSC Experimental Workflow for COC Analysis.

Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying the different liquid crystal phases and observing the thermochromic color changes.

Objective: To visualize the textures of the smectic, cholesteric, and isotropic phases and to observe the color play as a function of temperature.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Gently heat the slide on a hot stage to the isotropic liquid phase. Place a coverslip over the molten sample to create a thin film.

-

Microscope Setup: Use a polarizing microscope equipped with a hot stage for precise temperature control. The microscope should be set up for observation between crossed polarizers.

-

Thermal Program and Observation:

-

Heat the sample to its isotropic liquid phase (e.g., 40°C). In this phase, the view between crossed polarizers will be dark (extinction).

-

Slowly cool the sample (e.g., at 1-2°C/min). As the sample transitions into the cholesteric phase, a focal conic or planar texture will appear, and the characteristic iridescent colors will become visible. Record the temperatures at which different colors (e.g., blue, green, red) appear.

-

Continue cooling to observe the transition to the smectic phase, which will exhibit a different texture (e.g., focal conic fan texture).

-

Slowly heat the sample from the solid or smectic phase to observe the transitions in reverse. Note any differences in the transition temperatures (hysteresis).

-

-

Image and Video Capture: Record images and videos of the textures and color changes at different temperatures for detailed analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to quantitatively measure the wavelength of light reflected by the cholesteric phase at different temperatures.

Objective: To determine the peak reflection wavelength as a function of temperature.

Methodology:

-

Sample Preparation: Prepare a thin film of COC between two glass slides. For reflectance measurements, it is beneficial to use a black background on one of the slides to absorb transmitted light.

-

Instrument Setup: Use a UV-Visible spectrophotometer equipped with a temperature-controlled sample holder. The spectrophotometer should be configured to measure reflectance.

-

Measurement Protocol:

-

Place the sample in the temperature-controlled holder and allow it to equilibrate at a specific temperature within the cholesteric range.

-

Scan the reflectance spectrum over the visible range (e.g., 400-800 nm).

-

The peak of the reflectance spectrum corresponds to the wavelength of light that is most strongly reflected at that temperature.

-

Repeat the measurement at different temperatures across the cholesteric range, both on heating and cooling, to map the relationship between temperature and reflected color.

-

-

Data Analysis: Plot the peak reflection wavelength as a function of temperature. This provides a quantitative measure of the thermochromic response of the material.

Applications in Research and Drug Development

The temperature-sensitive nature of this compound makes it a material of interest for various applications in research and drug development:

-

Temperature Sensing: COC and its mixtures can be used to create thin films and coatings that provide a visual indication of temperature, which is useful for monitoring the temperature of surfaces or devices.[1][6]

-

Medical Thermography: The ability to map out thermal regions makes these materials potentially useful for non-invasive medical diagnostics, where variations in skin temperature can indicate underlying physiological conditions.[1]

-

Drug Delivery Systems: The phase transitions of liquid crystals like COC can be exploited to create temperature-responsive drug delivery systems, where a change in temperature could trigger the release of an encapsulated therapeutic agent.[1]

Conclusion

This compound is a well-characterized thermochromic liquid crystal with predictable and reversible color-changing properties. Its behavior is governed by the temperature-dependent pitch of its cholesteric helical structure. Through standard analytical techniques such as DSC, POM, and spectroscopy, the thermochromic properties of COC can be reliably quantified. For professionals in research and drug development, a thorough understanding of these properties and the experimental methods used to characterize them is essential for leveraging this unique material in advanced applications. The ability to tune the thermochromic response by mixing COC with other cholesteryl esters further enhances its versatility as a functional material.[5][8][9]

References

- 1. This compound | 17110-51-9 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. polysciences.com [polysciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermochromic Fibers via Electrospinning - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Molecular Weight

An In-Depth Technical Guide to Cholesteryl Oleyl Carbonate

This technical guide provides a comprehensive overview of this compound (COC), focusing on its molecular weight, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this compound.

This compound is a carbonate ester of cholesterol and oleyl alcohol.[1] It is a liquid crystal material that forms a cholesteric helical structure.[1][2] Physically, it appears as a transparent liquid or a soft crystalline substance with a melting point near 20 °C.[1][3][4]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Weight | 681.13 g/mol | [1][2][5][6] |

| Monoisotopic Mass | 680.61074641 Da | [7] |

| Molecular Formula | C₄₆H₈₀O₃ | [1][3][5][7] |

| CAS Number | 17110-51-9 | [5][6][8][9] |

| Melting Point | ~20 °C | [1][3][4] |

| Density | 0.9404 g/cm³ (estimate) | [3] |

| Boiling Point | 633.49 °C (estimate) | [3] |

| Refractive Index | 1.4960 (estimate) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of cholesteryl chloroformate with oleyl alcohol.[8]

Protocol:

-

Reactants:

-

Cholesteryl chloroformate (1.0 molar equivalent)

-

Oleyl alcohol (1.2 molar equivalents)

-

Pyridine (1.5 molar equivalents, to neutralize HCl byproduct)

-

-

Solvent: Anhydrous benzene.[8]

-

Procedure: a. Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction flask. b. Cool the mixture to 0°C using an ice bath.[8] c. Add pyridine to the reaction mixture. d. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[8] e. After the reaction is complete, the resulting this compound can be purified using appropriate techniques, such as chromatography.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.[8]

2.2.1. Thin-Layer Chromatography (TLC)

-

Purpose: To assess the purity of the synthesized product.[8]

-

Methodology: A suitable solvent system is used to develop the TLC plate, allowing for the separation of the product from any unreacted starting materials or byproducts. The retention factor (Rf) of the product spot is compared to that of a standard.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the formation of the carbonate ester bond.[8]

-

¹H NMR (in CDCl₃):

-

¹³C NMR: The spectrum can be used to identify all 46 carbon atoms in the molecule.[7]

2.2.3. Mass Spectrometry (MS)

-

Purpose: To validate the molecular weight of the compound.[8]

-

Methodology: While challenging for neutral lipids like cholesteryl esters due to poor ionization,[10][11] techniques like liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be employed.[10] The use of lithiated adducts can enhance ionization and provide specific fragmentation patterns for detection.[12] The expected exact mass is 680.61074641 Da.[7]

2.2.4. Infrared (IR) Spectroscopy

-

Purpose: To identify functional groups.

-

Characteristic Peaks (KBr):

Caption: Analytical workflow for the characterization of COC.

Preparation of Thermochromic Liquid Crystal Mixtures

This compound is a key component in thermochromic liquid crystals (TLCs), which change color in response to temperature variations.[1][8] These are often ternary mixtures.

Protocol Example:

-

Composition:

-

This compound (0.65 g)

-

Cholesteryl pelargonate (cholesteryl nonanoate) (0.25 g)

-

Cholesteryl benzoate (0.10 g)

-

-

Procedure: a. Weigh and combine the three components in a glass vial.[13] b. Gently heat the vial using a heat gun or place it in an oven until the solid mixture melts into a homogeneous liquid.[13] c. The mixture can then be used for applications. As it cools, it will pass through a range of colors. This specific mixture exhibits color changes between 17-23 °C.[13]

Caption: Preparation of a thermochromic liquid crystal mixture.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 17110-51-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. choe.cn [choe.cn]

- 5. This compound 5-Cholesten-3b-ol 3-oleyl carbonate 17110-51-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C46H80O3 | CID 6364539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 17110-51-9 | Benchchem [benchchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. biorxiv.org [biorxiv.org]

- 11. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

Solubility of Cholesteryl Oleyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cholesteryl oleyl carbonate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for the quantitative determination of its solubility. This information is crucial for researchers and professionals working on the formulation and development of drug delivery systems, liquid crystal applications, and other areas where this compound is utilized.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a complex molecule like this compound, a cholesteric liquid crystal, solubility is influenced by factors such as the polarity of the solvent, the molecular structure of the solute, temperature, and the presence of other solutes.

Qualitative Solubility Data

This compound, being a large, predominantly non-polar molecule, exhibits preferential solubility in non-polar organic solvents. The available literature and product information suggest the following qualitative solubility profile.

| Solvent | Solubility |

| Hexane | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the established principles of solubility measurement for organic compounds and can be adapted to specific laboratory conditions and analytical capabilities.

Principle

This protocol employs the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound. An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest (e.g., hexane, ethanol, acetone)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator or water bath with shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Charged Aerosol Detector (CAD)

-

HPLC column suitable for lipid analysis (e.g., C18 reversed-phase)

-

Experimental Workflow

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

a. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

b. Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

c. Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the separation and quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and isopropanol is often a good starting point for cholesterol and its esters. Detection can be performed using a UV detector at a low wavelength (e.g., ~205-210 nm) or with a Charged Aerosol Detector (CAD) for better sensitivity if the compound lacks a strong chromophore.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions and record the peak areas.

d. Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways in the traditional sense, its application in drug delivery systems can be represented by a logical workflow. The following diagram illustrates the role of solubility in the formulation of a lipid-based drug delivery system.

Figure 2. Logical workflow for the role of solubility in drug delivery formulation.

Conclusion

Understanding the solubility of this compound is a critical prerequisite for its effective application in research and development. While quantitative data is sparse, its solubility in non-polar organic solvents is well-established qualitatively. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in solvents relevant to their specific applications, thereby facilitating more accurate and reproducible formulation development and scientific investigation.

The Crystalline Architecture of Cholesteryl Oleyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cholesteryl oleyl carbonate (COC), a key component in liquid crystal technologies and a molecule of interest in pharmaceutical and cosmetic formulations.[1][2] This document details the crystallographic parameters, experimental methodologies for its characterization, and a workflow for its structural determination.

Introduction

This compound (COC) is a carbonate ester of cholesterol and oleyl alcohol.[1][2] It is recognized for its thermotropic liquid crystalline properties, forming cholesteric liquid crystals with a helical structure.[1] Understanding the solid-state packing and crystalline arrangement of COC is crucial for controlling its physicochemical properties in various applications, from drug delivery systems to advanced optical materials. This guide focuses on the definitive crystal structure as determined by X-ray powder diffraction.

Crystal Structure Data

The crystal structure of this compound has been determined to be a primitive monoclinic system with the space group Pc.[3] The analysis reveals a Type I monolayer structure with two molecules per unit cell.[3] Key crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

| a | 18.921 ± 0.006 Å |

| b | 12.952 ± 0.003 Å |

| c | 9.276 ± 0.002 Å |

| β | 91.32 ± 0.03° |

| Crystal System | Monoclinic |

| Space Group | Pc |

| Data sourced from X-ray powder diffraction analysis.[3] |

Table 2: Microstructural Properties of Crystalline this compound

| Parameter | Value | Note |

| Average Crystallite Size | 60 nm | For a well-ground specimen.[3] |

| Average Micro-strain | 45 x 10-4 | Tentatively attributed to fatty chain conformational disorder.[3] |

Experimental Protocols

The determination of the crystal structure of this compound and its synthesis involve precise experimental procedures. The following sections detail the methodologies for both the synthesis of COC and its structural analysis via X-ray powder diffraction.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of cholesterol with oleyl alcohol. A representative laboratory-scale synthesis protocol is as follows:

Reactants:

-

Cholesteryl chloroformate (1.0 molar equivalent)

-

Oleyl alcohol (1.2 molar equivalents)

-

Anhydrous Benzene (Solvent)

-

Pyridine (1.5 equivalents, as a catalyst and HCl scavenger)

Procedure:

-

In a reaction vessel, dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene under a nitrogen atmosphere to create an inert environment.

-

Cool the reaction mixture to 0°C using an ice bath to control the reaction rate and minimize side reactions.

-

Slowly add pyridine to the cooled mixture. Pyridine acts as a catalyst and neutralizes the hydrochloric acid byproduct generated during the reaction.

-

Allow the reaction to proceed for 24 hours at 0°C under a continuous nitrogen atmosphere with constant stirring.

-

After the reaction is complete, the crude product can be purified using techniques such as silica gel chromatography to isolate the pure this compound.

Crystal Structure Determination by X-ray Powder Diffraction (XRPD)

The crystal structure of this compound was elucidated using X-ray powder diffraction (XRPD) data. This technique is suitable for organic compounds that are available as polycrystalline powders.

Methodology:

-

Sample Preparation: A well-ground, homogenous powder of this compound is prepared to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder.

-

Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam, typically Cu Kα radiation, is directed at the sample. The sample is rotated during the measurement to further ensure that all possible crystal orientations are exposed to the X-ray beam. The diffracted X-rays are detected at various angles (2θ) as the detector scans over a predefined angular range.

-

Data Analysis and Structure Solution:

-

Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Structure Solution: The crystal structure is solved from the powder diffraction data using direct space methods. This involves generating trial structures and comparing their calculated diffraction patterns to the experimental data.

-

Rietveld Refinement: The final step involves the refinement of the crystal structure using the Rietveld method. This method fits the entire calculated diffraction profile to the entire experimental pattern, allowing for the refinement of atomic positions, site occupancies, and thermal parameters to obtain the final, accurate crystal structure. The X-ray line broadening is also analyzed to determine microstructural properties like crystallite size and micro-strain.[3]

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of an organic compound like this compound using X-ray powder diffraction.

Caption: Workflow for Crystal Structure Determination of this compound.

Conclusion

The crystal structure of this compound has been successfully characterized as a primitive monoclinic system. The detailed crystallographic data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals working with this versatile liquid crystal. The understanding of its solid-state architecture is fundamental for the rational design and development of new materials with tailored properties for applications in drug delivery, cosmetics, and advanced optical systems.

References

Spectroscopic Analysis of Cholesteryl Oleyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cholesteryl oleyl carbonate, a key liquid crystal material with applications in various scientific and technological fields, including drug delivery systems. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, the experimental protocols for data acquisition, and a visualization of its synthesis pathway.

Spectroscopic Data

The structural complexity of this compound, comprising a rigid sterol backbone and a long, flexible oleyl chain linked by a carbonate group, gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Data (Estimated)

The proton NMR spectrum is characterized by distinct signals from the olefinic protons, the methine proton at the C3 position of the cholesterol ring, and a dense region of overlapping signals from the numerous methylene and methyl groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 5.39 | Multiplet | Olefinic protons (-CH=CH-) of the oleyl chain |

| ~ 5.35 | Multiplet | Olefinic proton (C6-H) of the cholesterol ring |

| ~ 4.50 | Multiplet | Methine proton (C3-H) of the cholesterol ring |

| ~ 2.30 | Triplet | Methylene protons alpha to the carbonate (-O-CH₂-) |

| ~ 2.00 | Multiplet | Allylic protons of the oleyl chain |

| 0.68 - 1.90 | Multiplets | Aliphatic protons of the cholesterol and oleyl chains |

| ~ 1.02 | Singlet | C19-Methyl protons of the cholesterol ring |

| ~ 0.91 | Doublet | C21-Methyl protons of the cholesterol side chain |

| ~ 0.86 | Doublet | C26/C27-Methyl protons of the cholesterol side chain |

| ~ 0.68 | Singlet | C18-Methyl protons of the cholesterol ring |

¹³C-NMR (Carbon-13 NMR) Data (Estimated)

The ¹³C-NMR spectrum provides detailed information on the carbon framework of the molecule. Key signals include those from the carbonate carbon, the olefinic carbons, and the carbon atom at the C3 position of the cholesterol moiety.

| Chemical Shift (ppm) | Assignment |

| ~ 155.0 | Carbonyl carbon of the carbonate group (O-C=O) |

| ~ 139.7 | C5 of the cholesterol ring (quaternary, olefinic) |

| ~ 130.0 | Olefinic carbons of the oleyl chain |

| ~ 122.6 | C6 of the cholesterol ring (olefinic) |

| ~ 79.0 | C3 of the cholesterol ring |

| 10 - 70 | Aliphatic carbons of the cholesterol and oleyl chains |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2926 | Strong | Asymmetric C-H stretching of CH₂ groups |

| ~ 2852 | Strong | Symmetric C-H stretching of CH₂ groups |

| ~ 1740 | Strong | C=O stretching of the carbonate group[1] |

| ~ 1670 | Weak | C=C stretching of the cholesterol ring |

| ~ 1465 | Medium | C-H bending of CH₂ groups (scissoring) |

| ~ 1378 | Medium | C-H bending of CH₃ groups (umbrella mode) |

| 1300 - 1000 | Strong | C-O stretching of the carbonate and ester linkages |

Experimental Protocols

The following protocols are representative methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: ~2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (Melt Method):

-

Place a small amount of solid this compound onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Gently heat the plate on a hot plate until the sample melts, forming a thin, uniform film.

-

Place a second salt plate on top of the molten sample and allow it to cool to room temperature.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.

Synthesis Workflow

This compound can be synthesized via a nucleophilic acyl substitution reaction. The workflow for this synthesis is depicted below.[2]

Caption: Synthesis of this compound.

References

Cholesteryl Oleyl Carbonate: A Comprehensive Technical Analysis of its Thermal Properties

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and phase change temperatures of cholesteryl oleyl carbonate (COC), a prominent liquid crystal material. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on the thermal behavior of COC, outlines detailed experimental protocols for its characterization, and presents visual workflows to facilitate understanding of the analytical processes.

Executive Summary

This compound is a cholesterol-based organic compound known for its thermotropic liquid crystalline properties. It exhibits distinct phase transitions, moving from a crystalline solid to smectic, cholesteric, and finally an isotropic liquid state upon heating. These temperature-dependent phase changes are critical for its application in thermochromic devices, medical diagnostics, and advanced materials. This guide provides a comprehensive summary of the transition temperatures and enthalpies associated with these phases, compiled from various scientific studies.

Thermal Phase Transitions of this compound

The thermal behavior of this compound is characterized by a series of phase transitions that occur at specific temperatures. The melting point and subsequent liquid crystal phase transitions are key parameters for its application. The data compiled from multiple studies are presented below. It is important to note that variations in reported values can arise from differences in sample purity and experimental conditions such as heating and cooling rates.

Phase Transition Temperatures

| Transition | Heating Temperature Range (°C) | Cooling Temperature Range (°C) |

| Crystal to Smectic/Cholesteric | ~20.0 | - |

| Smectic to Cholesteric | 18.3 - 22.6 | 15.8 - 16.0 |

| Cholesteric to Isotropic Liquid | 35.0 - 37.5 | 35.1 - 36.0 |

Note: The initial melting from a crystalline solid is often observed around 20°C, leading into the liquid crystal phases. Some studies report a direct transition to the cholesteric phase, while others identify a preceding smectic phase.

Enthalpy of Phase Transitions

| Transition | Enthalpy Change (ΔH) (kcal/mol) |

| Smectic to Cholesteric (Heating) | 0.13 |

| Cholesteric to Isotropic (Heating) | 0.11 |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound primarily relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. By precisely monitoring the energy required to heat a sample compared to a reference, the temperatures and enthalpies of phase transitions can be determined.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Seal the pan with an aluminum lid using a crimper to ensure good thermal contact and prevent sample loss.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature below the expected melting point (e.g., 0°C).

-

Heating Scan: Heat the sample at a controlled rate (a typical rate is 2 K/min to 10 K/min) to a temperature well above the final transition to the isotropic liquid phase (e.g., 50°C).

-

Isothermal Hold: Hold the sample at the high temperature for a few minutes to ensure complete melting and erase any thermal history.

-

Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating curve correspond to the phase transitions (e.g., smectic to cholesteric, cholesteric to isotropic). Exothermic peaks on the cooling curve represent the reverse transitions. The peak temperature is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.

Polarized Light Microscopy (PLM)

PLM is a vital technique for visually identifying the different liquid crystal phases based on their unique optical textures. The birefringence of the liquid crystal phases causes them to interact with polarized light, producing characteristic patterns.

Protocol:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide.

-

Cover Slip: Gently place a cover slip over the sample to create a thin, uniform film.

-

Heating Stage: Mount the slide on a hot stage connected to a temperature controller.

-

Microscope Setup: Place the hot stage on the polarized light microscope. Ensure the polarizers are in a crossed position.

-

Thermal Analysis:

-

Slowly heat the sample while observing the changes in texture through the microscope.

-

Crystalline Phase: The solid crystalline phase will be visible at lower temperatures.

-

Smectic Phase: Upon melting, a smectic phase may appear with a focal-conic or fan-like texture.

-

Cholesteric Phase: Further heating will induce a transition to the cholesteric (chiral nematic) phase, often characterized by an iridescent color play and a "fingerprint" texture.

-

Isotropic Phase: At the final transition, the sample will become completely dark between the crossed polarizers, indicating the isotropic liquid phase where there is no long-range molecular order.

-

Observe the texture changes again upon controlled cooling to identify the corresponding phase transitions.

-

Experimental and Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of the thermal properties of this compound.

Cholesteryl Oleyl Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl oleyl carbonate (COC) is a prominent thermotropic liquid crystal known for its cholesteric phase, which exhibits selective reflection of light, resulting in iridescent colors that are highly sensitive to temperature changes. This technical guide provides an in-depth overview of the discovery and history of cholesteryl esters, the synthesis and characterization of COC, its physicochemical properties, and detailed experimental protocols. The document is intended to serve as a comprehensive resource for researchers and professionals in materials science, chemistry, and drug development.

Discovery and History

The journey into the world of liquid crystals began in the late 1880s with the work of Austrian botanist Friedrich Reinitzer.[1][2] While studying derivatives of cholesterol, he observed that cholesteryl benzoate appeared to have two distinct melting points.[1][2] At 145°C, the solid turned into a cloudy, viscous fluid, and upon further heating to 178.5°C, it became a clear, transparent liquid. This phenomenon was reversible upon cooling. Intrigued by these findings, Reinitzer shared them with the German physicist Otto Lehmann. Lehmann, utilizing a hot-stage polarizing microscope, concluded that the cloudy intermediate phase was a new state of matter, which he termed "liquid crystal."[1][2]

Following the discovery of liquid crystalline behavior in cholesteryl benzoate, a wide array of other cholesterol derivatives were synthesized and investigated to explore their unique properties. This compound emerged as a significant compound within this class of materials. While the precise first synthesis of this compound is not prominently documented as a singular discovery, its use in liquid crystal mixtures was well-established by the 1970s, as evidenced by its inclusion in scientific reviews and experimental procedures of that era. It became particularly valued for its ability, when mixed with other cholesteryl esters like cholesteryl nonanoate and cholesteryl benzoate, to create formulations with specific temperature-sensitive color-changing properties at or near room temperature.

Physicochemical Properties

This compound is a carbonate ester of cholesterol and oleyl alcohol. Its molecular structure, consisting of a rigid steroidal core and a flexible oleyl chain, is responsible for its liquid crystalline behavior.

General and Chemical Properties

The general and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(Z)-octadec-9-enyl] carbonate | --INVALID-LINK-- |

| CAS Number | 17110-51-9 | --INVALID-LINK-- |

| Molecular Formula | C46H80O3 | --INVALID-LINK-- |

| Molecular Weight | 681.13 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid or transparent liquid | --INVALID-LINK-- |

| Melting Point | ~20 °C | --INVALID-LINK-- |

Liquid Crystalline Properties

The thermotropic liquid crystalline behavior of this compound is characterized by its transitions between different mesophases as a function of temperature.

| Property | Value | Reference |

| Liquid Crystal Phase | Cholesteric | --INVALID-LINK-- |

| Heating Phase Transitions | Smectic → Cholesteric: 18.3°CCholesteric → Isotropic: 37.5°C | --INVALID-LINK-- |

| Cooling Phase Transitions | Isotropic → Cholesteric: 35.1°CCholesteric → Smectic: 15.8°C | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the characterization and identification of this compound.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH₂), 2.30 (t, 2H, oleyl COO) | --INVALID-LINK-- |

| IR (KBr) | 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of cholesteryl chloroformate with oleyl alcohol.

Materials:

-

Cholesteryl chloroformate (1.0 molar equivalent)

-

Oleyl alcohol (1.2 molar equivalents)

-

Anhydrous benzene (solvent)

-

Pyridine (1.5 equivalents, catalyst and HCl scavenger)

-

Nitrogen gas

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Dissolve cholesteryl chloroformate in anhydrous benzene in the flask.

-

Cool the flask to 0°C using an ice bath.

-

In the dropping funnel, prepare a solution of oleyl alcohol and pyridine in anhydrous benzene.

-